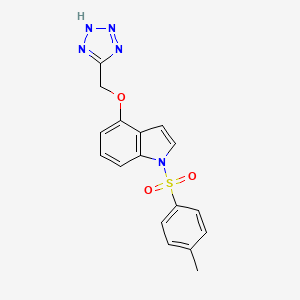![molecular formula C15H10F3NOS B3137446 [3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanol CAS No. 439095-74-6](/img/structure/B3137446.png)
[3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanol
Overview
Description
[3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanol is a complex organic compound characterized by its unique structure, which includes a phenyl group, a trifluoromethyl group, and a thieno[3,2-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanol typically involves multiple steps, starting with the construction of the thieno[3,2-b]pyridine core. One common approach is the cyclization of appropriate precursors under controlled conditions. The trifluoromethyl group is introduced using reagents such as trifluoromethyl sulfone or trifluoromethyl-metal reagents.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases. Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which [3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanol exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound's biological activity by increasing its lipophilicity and stability.
Comparison with Similar Compounds
3-Phenylthieno[3,2-b]pyridin-2-yl]methanol: Lacks the trifluoromethyl group.
6-(Trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanol: Lacks the phenyl group.
3-(Trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanol: Different position of the trifluoromethyl group.
Uniqueness: The presence of both the phenyl and trifluoromethyl groups in [3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanol contributes to its unique chemical and biological properties, distinguishing it from its analogs.
Properties
IUPAC Name |
[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NOS/c16-15(17,18)10-6-11-14(19-7-10)13(12(8-20)21-11)9-4-2-1-3-5-9/h1-7,20H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOHMZKPZUFPCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)sulfonyl-6,7-dihydro-5H-indol-4-one](/img/structure/B3137375.png)

![6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B3137381.png)
![1-(4-Chlorophenyl)-3-[6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]urea](/img/structure/B3137400.png)
![N-(9-cyano-1-methyl-1H-benzo[f]indol-4-yl)-N'-phenylurea](/img/structure/B3137403.png)
![4-(2-fluorophenyl)-2-(methylsulfanyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3137411.png)


![1-[4-(pyrrolidine-1-carbonyl)phenyl]-1H-pyrrole](/img/structure/B3137435.png)
![N-[4-(2-phenylethynyl)phenyl]cyclopropanecarboxamide](/img/structure/B3137438.png)

![N,N-dimethyl-N'-[6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]urea](/img/structure/B3137461.png)

